

molecular weight of TAM558 intermediate-5

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Compound of Interest

Compound Name: TAM558 intermediate-5

Cat. No.: B15136284

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Technical Guide: TAM558 Intermediate-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **TAM558 intermediate-5**, a key component in the synthesis of the antibody-drug conjugate (ADC) payload, TAM558. The final ADC, OMTX705, targets Fibroblast Activation Protein (FAP), a promising target in the tumor microenvironment.

Quantitative Data Summary

The physicochemical properties of **TAM558 intermediate-5** are summarized in the table below.

Property	Value
Molecular Weight	772.05 g/mol [1] [2] [3] [4]
Chemical Formula	C41H65N5O7S [1] [3] [5] [6]
CAS Number	1415659-15-2 [1] [6]

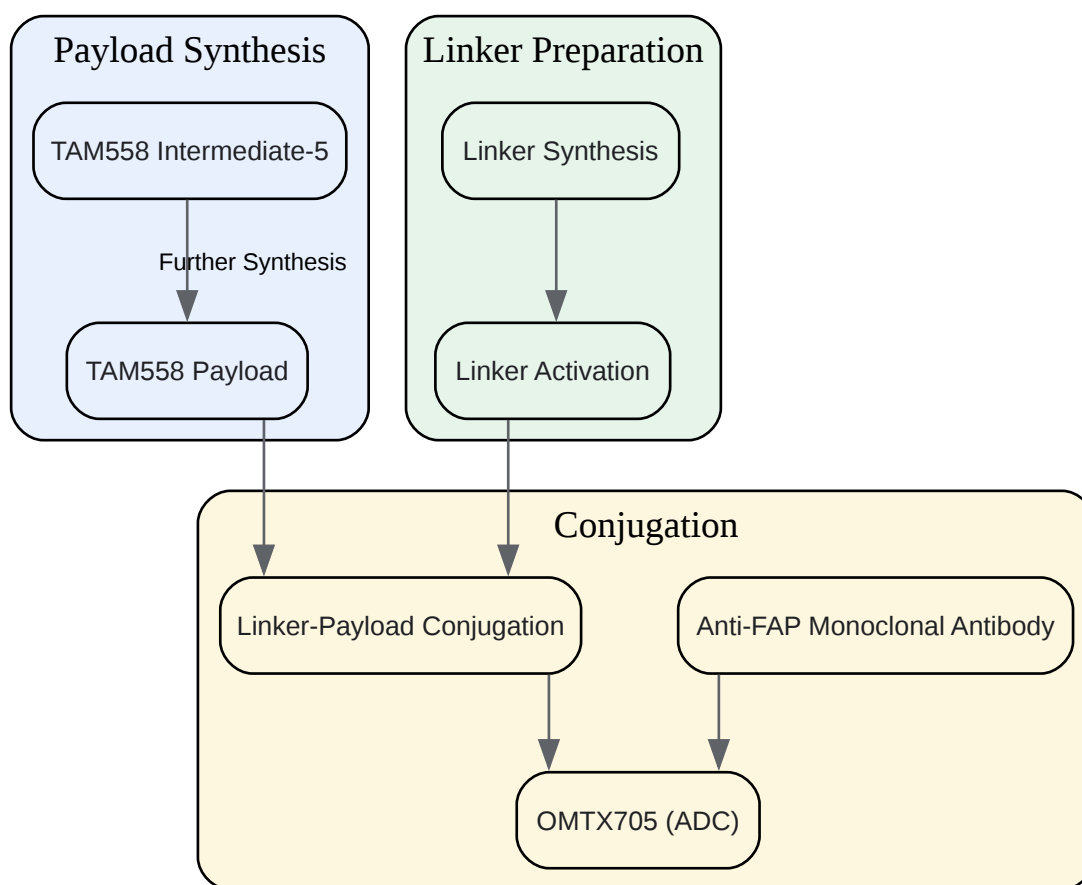
Role in ADC Synthesis

TAM558 intermediate-5 is a precursor in the synthesis of TAM558, which serves as the cytotoxic payload for the ADC OMTX705. [\[1\]](#)[\[2\]](#)[\[7\]](#)[\[8\]](#) OMTX705 is a humanized anti-FAP antibody. [\[1\]](#)[\[2\]](#)[\[7\]](#)[\[8\]](#) ADCs like OMTX705 are designed to selectively deliver potent cytotoxic agents to tumor cells that express a specific surface antigen, in this case, FAP.

The general workflow for the creation of an ADC like OMTX705 involves several key stages:

- Synthesis of the cytotoxic payload (e.g., TAM558 from intermediates like **TAM558 intermediate-5**).
- Synthesis of a linker molecule.
- Conjugation of the linker to the payload.
- Conjugation of the linker-payload complex to the monoclonal antibody.

The following diagram illustrates a generalized workflow for ADC synthesis.



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Generalized workflow for the synthesis of an antibody-drug conjugate (ADC).

Experimental Protocols

While the precise, proprietary synthesis protocol for **TAM558 intermediate-5** is not publicly available, a representative procedure can be outlined based on established methods for the synthesis of auristatin-like peptide molecules. This typically involves standard peptide coupling reactions.

Hypothetical Synthesis of a Peptide Fragment (Representative of **TAM558 Intermediate-5** Synthesis)

Objective: To couple two amino acid fragments using a standard peptide coupling reagent.

Materials:

- N-protected amino acid (Fragment A)
- Amino acid ester with a free amino group (Fragment B)
- Coupling reagent (e.g., HBTU, PyBOP)
- Tertiary base (e.g., DIPEA, NMM)
- Anhydrous solvent (e.g., DMF, DCM)
- Reagents for workup and purification (e.g., water, sodium bicarbonate solution, brine, ethyl acetate, silica gel for chromatography)

Procedure:

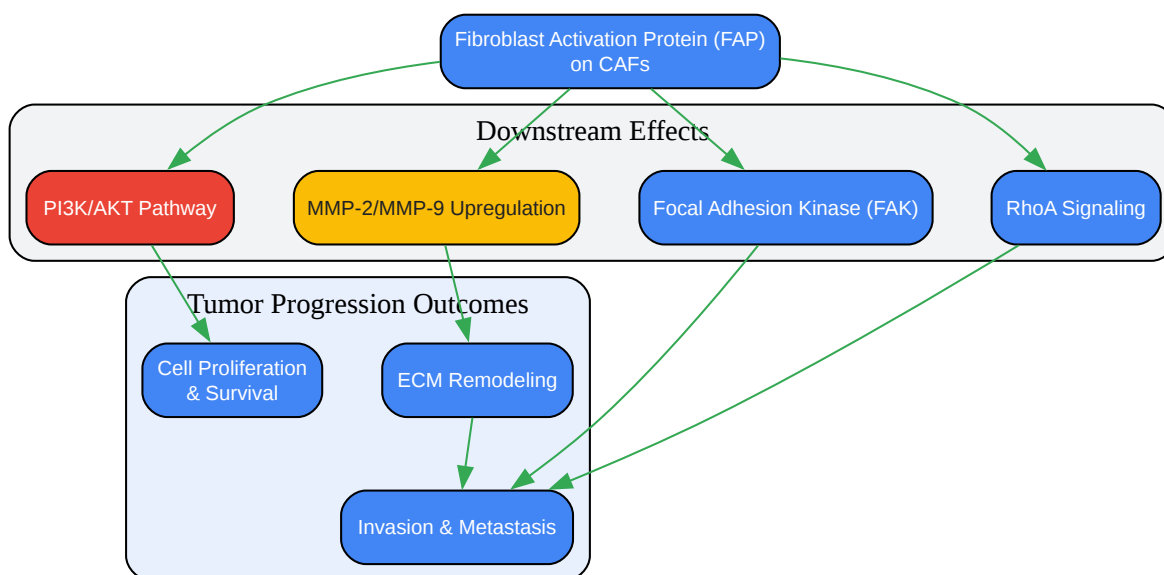
- **Dissolution:** Dissolve Fragment A (1.0 equivalent) in the anhydrous solvent in an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon).
- **Activation:** Add the coupling reagent (1.1 equivalents) and the tertiary base (2.0 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid of Fragment A.
- **Coupling:** Add Fragment B (1.0 equivalent), dissolved in a minimal amount of the anhydrous solvent, to the reaction mixture.

- **Reaction Monitoring:** Monitor the progress of the reaction by a suitable technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), until the starting materials are consumed.
- **Workup:**
 - Quench the reaction by adding water.
 - Extract the product with an organic solvent like ethyl acetate.
 - Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated sodium bicarbonate solution), and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired peptide fragment.

Biological Context: FAP Signaling in the Tumor Microenvironment

The ultimate target of the ADC derived from TAM558 is Fibroblast Activation Protein (FAP). FAP is highly expressed on cancer-associated fibroblasts (CAFs) and plays a crucial role in tumor progression.^[5] It influences tumor growth through various mechanisms, including the promotion of cell proliferation, invasion, and angiogenesis.^[5] FAP expression has been linked to the activation of several key signaling pathways.

The diagram below illustrates some of the pro-tumorigenic signaling pathways influenced by FAP.



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